

M-Tolyl Acetate: A Technical Guide to Unlocking Novel Research Frontiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **M-Tolyl acetate**

Cat. No.: **B1675977**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-Tolyl acetate, a seemingly simple aromatic ester, holds a surprising depth of potential for novel research and development. While traditionally utilized in the fragrance and solvent industries, its unique chemical structure and biological interactions suggest promising avenues for exploration in pharmaceuticals, agrochemicals, and material science. This in-depth technical guide provides a comprehensive overview of **M-Tolyl acetate**, detailing its physicochemical properties, established synthesis protocols, and current applications. More importantly, this whitepaper illuminates potential research areas, offering detailed experimental methodologies and conceptual frameworks to guide future investigations into its antimicrobial, signaling modulation, and synthetic intermediate capabilities.

Introduction

M-Tolyl acetate (m-cresyl acetate) is an organic compound with the molecular formula C₉H₁₀O₂.^[1] It is the ester of m-cresol and acetic acid, presenting as a colorless liquid with a characteristic sweet, floral odor.^[1] Its primary applications have been as a fragrance component and as a solvent for various resins and oils.^[1] However, the inherent bioactivity of the cresol moiety, combined with the versatility of the ester linkage, positions **M-Tolyl acetate** as a molecule of significant interest for advanced scientific inquiry.

This guide serves as a foundational resource for researchers seeking to explore the untapped potential of **M-Tolyl acetate**. By providing a consolidated repository of its known attributes and detailed experimental protocols, we aim to catalyze innovative research into its application as a pharmaceutical intermediate, a novel antimicrobial agent, and a modulator of cellular signaling pathways.

Physicochemical and Toxicological Properties

A thorough understanding of the fundamental properties of **M-Tolyl acetate** is crucial for its handling, application, and the design of new research.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **M-Tolyl acetate**.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1][2]
Molecular Weight	150.17 g/mol	[1]
CAS Number	122-46-3	[1]
Appearance	Colorless liquid	[1]
Odor	Sweet, floral	[1][3]
Boiling Point	212 °C	[1]
Melting Point	12 °C	[1][4]
Density	1.05 g/mL	[4][5]
Refractive Index	1.502	[5]
Flash Point	95 °C (203 °F)	[5]
Solubility	Insoluble in water; Soluble in DMSO, alcohol, chloroform, benzene, ether.	[1][4][5]

Toxicological Data

While specific comprehensive toxicological studies on **M-Tolyl acetate** are limited, data on the closely related isomer, p-Tolyl acetate, provides valuable insight. Computational studies on **m-tolyl acetate** derivatives have also been conducted to assess their toxicity profiles.[\[6\]](#)[\[7\]](#)

Metric	Value (for p-Tolyl Acetate)	Reference
Acute Oral Toxicity (LD50, Rat)	1900 mg/kg	[8]
Acute Dermal Toxicity (LD50, Rabbit)	2100 mg/kg	[8]

Note: As with all chemicals, **M-Tolyl acetate** should be handled with appropriate personal protective equipment in a well-ventilated area.

Synthesis and Reactions

M-Tolyl acetate can be synthesized through several established methods. Its ester linkage also allows for characteristic reactions, such as hydrolysis and rearrangement.

Synthesis Protocols

This method involves the reaction of m-cresol with acetic acid in the presence of an acid catalyst.

Experimental Protocol:

- Apparatus: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
- Reagents:
 - m-Cresol
 - Glacial Acetic Acid
 - Concentrated Sulfuric Acid (catalyst)
 - Sodium Bicarbonate solution (5%)

- Anhydrous Magnesium Sulfate
- Procedure: a. To the round-bottom flask, add m-cresol and an excess of glacial acetic acid. b. Slowly add a catalytic amount of concentrated sulfuric acid while stirring. c. Heat the mixture to reflux for 2-3 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction. d. After cooling, transfer the reaction mixture to a separatory funnel. e. Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine. f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter to remove the drying agent. h. Purify the crude **M-Tolyl acetate** by vacuum distillation.
- Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

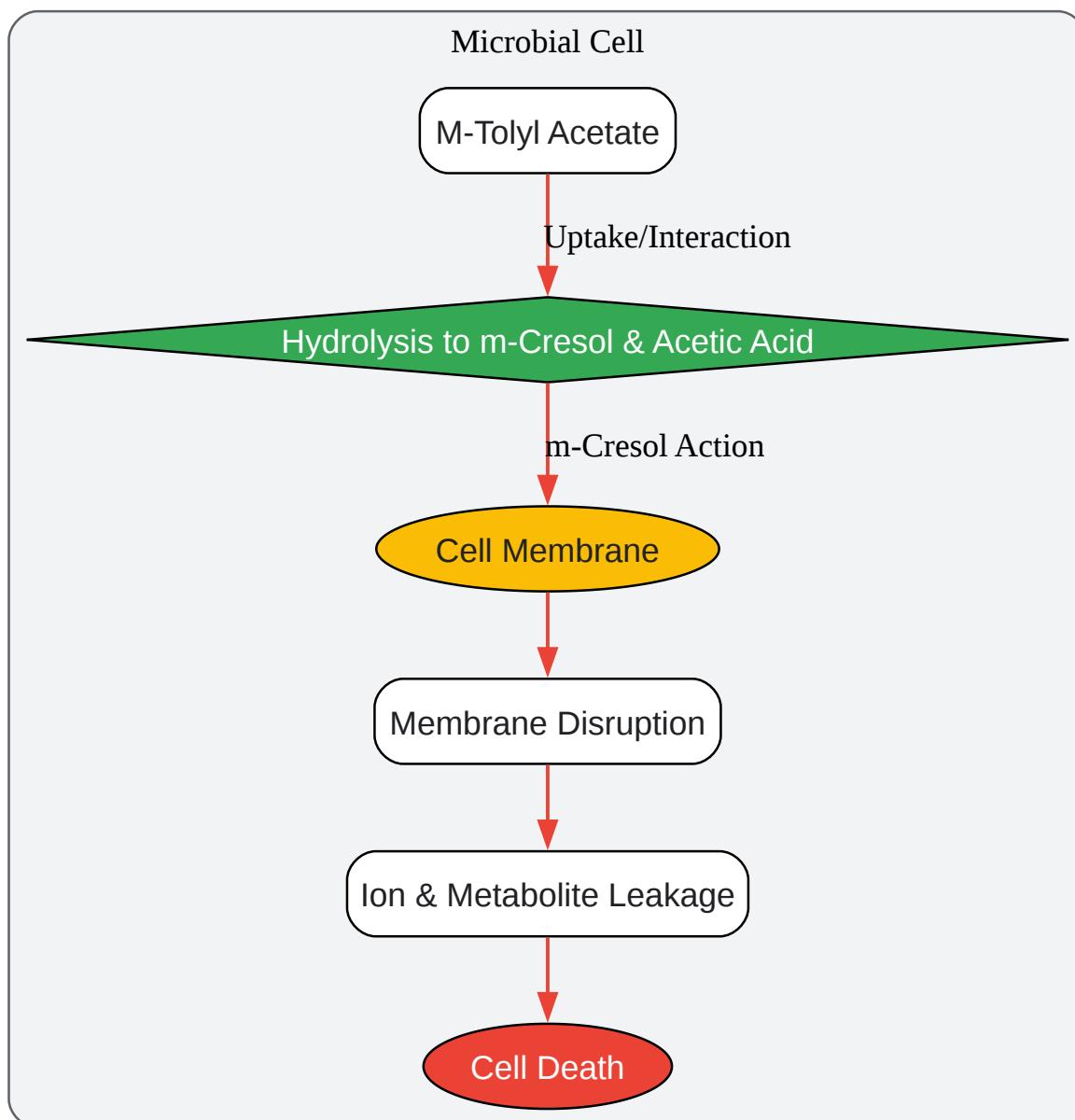
This method generally provides higher yields and purity compared to direct esterification.[\[1\]](#)

Experimental Protocol:

- Apparatus: A round-bottom flask with a magnetic stirrer, addition funnel, and a reflux condenser.
- Reagents:
 - m-Cresol
 - Acetic Anhydride
 - Pyridine or a catalytic amount of a strong acid (e.g., Sulfuric Acid)
 - Diethyl Ether
 - Hydrochloric Acid (1 M)
 - Sodium Bicarbonate solution (5%)
 - Anhydrous Sodium Sulfate

- Procedure: a. Dissolve m-cresol in a suitable solvent like diethyl ether or perform the reaction neat. b. Add a catalytic amount of pyridine or a strong acid. c. Slowly add acetic anhydride from the addition funnel to the stirred solution of m-cresol. The reaction is often exothermic and may require cooling. d. After the addition is complete, stir the mixture at room temperature for several hours or gently heat to ensure complete reaction. e. Quench the reaction by slowly adding water. f. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product. g. Wash the organic layer with 1 M HCl (if pyridine was used), followed by 5% sodium bicarbonate solution, and then brine. h. Dry the organic layer over anhydrous sodium sulfate. i. Filter and concentrate the solution under reduced pressure to obtain the crude product. j. Purify by vacuum distillation.
- Characterization: Analyze the purified product by GC-MS and ^1H and ^{13}C NMR.

Fries Rearrangement


The Fries rearrangement of **M-Tolyl acetate** is a key reaction for the synthesis of hydroxyaryl ketones, which are valuable pharmaceutical intermediates.[9]

Experimental Protocol:

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a calcium chloride drying tube.
- Reagents:
 - **M-Tolyl acetate**
 - Anhydrous Aluminum Chloride (AlCl_3)
 - Nitrobenzene or Dichloromethane (solvent)
 - Ice
 - Concentrated Hydrochloric Acid
 - Diethyl Ether

- Procedure: a. In the reaction flask, dissolve **M-Tolyl acetate** in the chosen solvent (e.g., nitrobenzene for higher temperatures or dichloromethane for lower temperatures). b. Cool the solution in an ice bath. c. Gradually add anhydrous aluminum chloride in portions with vigorous stirring. The amount of AlCl_3 should be in excess of one equivalent. d. After the addition is complete, slowly raise the temperature and heat the reaction mixture. The reaction temperature influences the ratio of ortho- and para-isomers. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Once the reaction is complete, cool the mixture and pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. g. Separate the organic layer. If nitrobenzene was used as the solvent, it can be removed by steam distillation. h. Extract the aqueous layer with diethyl ether. i. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. j. Remove the solvent under reduced pressure to obtain the crude product mixture of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. k. Separate the isomers by column chromatography or fractional distillation.
- Characterization: Identify the products and determine the isomer ratio using NMR spectroscopy and GC-MS.

Logical Workflow for Fries Rearrangement:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. m-Cresol affects the lipid bilayer in membrane models and living neurons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Can 4-chloro-m-cresol be substituted for caffeine as an activator of calcium oscillation in bullfrog sympathetic ganglion cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [M-Tolyl Acetate: A Technical Guide to Unlocking Novel Research Frontiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675977#potential-research-areas-for-m-tolyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com